Obafluorin is a naturally occurring compound classified as a β-lactone antibiotic. It is primarily produced by the bacterium Pseudomonas fluorescens. The compound belongs to the class of organic compounds known as N-acyl-alpha amino acids and derivatives, which are characterized by their unique structural features that contribute to their biological activity . Obafluorin has garnered attention due to its potential applications in antimicrobial therapy, particularly against resistant bacterial strains.
Obafluorin is synthesized by the bacterium Pseudomonas fluorescens, which is known for its ability to produce various secondary metabolites with antibiotic properties. This compound is classified under the category of N-acyl-alpha amino acids, specifically highlighting its structure as a derivative of amino acids . The compound's chemical formula is , and it has been cataloged in databases such as PubChem and MiMeDB, emphasizing its significance in natural product chemistry .
The synthesis of obafluorin involves a nonribosomal peptide synthetase pathway, which is distinct from ribosomal protein synthesis. This pathway utilizes dihydroxybenzoic acid and a β-hydroxy amino acid as precursors. The process can be summarized as follows:
This method highlights the complexity of natural product synthesis, where multiple enzymatic steps lead to the formation of bioactive compounds.
The molecular structure of obafluorin features a β-lactone ring, which is integral to its function as an antibiotic. The key structural components include:
The detailed structural representation can be described using the following data:
This structure is crucial for understanding how obafluorin interacts with bacterial cells and exerts its antimicrobial effects .
Obafluorin participates in several chemical reactions that are pivotal for its biological activity. Key reactions include:
These reactions are essential for understanding how obafluorin functions at a molecular level and how it can be utilized in therapeutic applications .
The mechanism of action of obafluorin primarily involves targeting bacterial cell wall synthesis. It inhibits specific enzymes involved in peptidoglycan cross-linking, which is vital for maintaining bacterial cell integrity. The steps include:
This mechanism underscores obafluorin's potential as an effective antibiotic against various bacterial infections .
Obafluorin has significant potential in various scientific fields:
Obafluorin is a β-lactone antibiotic first isolated in 1984 from the soil bacterium Pseudomonas fluorescens ATCC 39502. Initial fermentation studies identified it as a bright yellow compound with a distinctive strained β-lactone ring decorated with catechol and 4-nitro-benzyl moieties [3] [4]. Early structural characterization revealed its unusual dipeptide-like assembly from 2,3-dihydroxybenzoic acid (2,3-DHBA) and the non-proteinogenic amino acid (2S,3R)-2-amino-3-hydroxy-4-(4-nitrophenyl)butanoate (AHNB) [7].
The complete biosynthetic pathway was elucidated in 2017 through genome sequencing and mutational analysis of the oba gene cluster (~22 kb). This cluster encodes:
Table 1: Key Enzymes in Obafluorin Biosynthesis
Gene | Function | Role in Pathway |
---|---|---|
obaI | NRPS with β-lactone synthetase domain | Condenses precursors and catalyzes β-lactone ring formation |
obaG | L-threonine transaldolase | Synthesizes (2S,3R)-AHNB from L-threonine and 4-nitrophenylacetaldehyde |
obaJLN | Isochorismatase/dehydrogenase complex | Converts chorismate to 2,3-DHBA |
obaO | Resistant ThrRS variant | Confers self-immunity to producer strain |
Obafluorin exhibits broad-spectrum activity against clinically significant Gram-positive and Gram-negative pathogens. Bioassay data confirm potent inhibition of:
Its mechanism involves irreversible inhibition of threonyl-tRNA synthetase (ThrRS), an essential enzyme for protein synthesis. Structural studies show that obafluorin’s β-lactone ring covalently modifies ThrRS’s active-site tyrosine, while its catechol moiety coordinates the catalytic zinc ion [1] [4]. This dual interaction disrupts tRNA aminoacylation, depleting cellular threonyl-tRNA pools and halting translation.
Table 2: Spectrum of Activity Against Clinically Relevant Pathogens
Pathogen | Resistance Profile | Obafluorin Sensitivity |
---|---|---|
Staphylococcus aureus | Methicillin-resistant (MRSA) | High (MIC ≤2 µg/mL) |
Escherichia coli | Extended-spectrum β-lactamase (ESBL) producers | Moderate (MIC 4–8 µg/mL) |
Pseudomonas aeruginosa | Multidrug-resistant (MDR) | Moderate (MIC 4–16 µg/mL) |
Streptococcus pyogenes | Macrolide-resistant | High (systemic protection in murine models) |
Obafluorin presents two strategic advantages for combating antimicrobial resistance:
As the only natural product known to inhibit ThrRS via β-lactone chemistry, it bypasses resistance mechanisms developed against conventional antibiotics. Its target specificity was proven through:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7